molecular formula C6H13NO2 B13838753 1-(2-Hydroxypropylamino)propan-2-one

1-(2-Hydroxypropylamino)propan-2-one

Cat. No.: B13838753
M. Wt: 131.17 g/mol
InChI Key: OJWBNBPVUFHBCQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropylamino)propan-2-one is a secondary amine derivative containing a ketone group and a hydroxypropylamino side chain. Structurally, it combines a propan-2-one backbone with a 2-hydroxypropylamino substituent, which confers unique reactivity and solubility properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-one

InChI

InChI=1S/C6H13NO2/c1-5(8)3-7-4-6(2)9/h5,7-8H,3-4H2,1-2H3

InChI Key

OJWBNBPVUFHBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropylamino)propan-2-one can be synthesized through several methods. One common approach involves the reaction of propylene oxide with diisopropanolamine. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropylamino)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxypropylamino)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other amines and ketones allow for comparative analysis. Key analogs and their properties are outlined below:

Table 1: Comparative Analysis of 1-(2-Hydroxypropylamino)propan-2-one and Analogous Compounds

Compound Name Functional Groups Key Applications/Properties Reference
This compound Hydroxypropylamino, ketone Hypothesized: CO₂ capture, synthesis
DIPA (1-(2-hydroxypropylamino)propan-2-ol) Hydroxypropylamino, hydroxyl CO₂ absorption in amine scrubbing
1-[(2-Methylpropyl)amino]propan-2-one HCl Methylpropylamino, ketone Pharmaceuticals, material science
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Methylamino, aryl ketone Pharmacologically active metabolite
(S)-1-(piperidin-2-yl)propan-2-one (Pelletierine) Piperidine, ketone Anti-helminthic drug

Functional Group Analysis

  • Hydroxypropylamino vs. Hydroxyl Groups: DIPA (1-(2-hydroxypropylamino)propan-2-ol) shares the hydroxypropylamino moiety but replaces the ketone with a hydroxyl group. This structural difference reduces its reactivity in nucleophilic reactions compared to this compound, which may enhance its utility in ketone-based syntheses .
  • Ketone vs. Aryl Ketone: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one () features an aryl ketone, which increases its stability and pharmacological activity compared to aliphatic ketones like this compound. The latter’s aliphatic chain likely improves solubility in polar solvents .

Application-Specific Comparisons

  • CO₂ Capture: DIPA and other alkanolamines (e.g., MEA, DEA) are benchmark compounds for CO₂ absorption due to their hydroxyl and amino groups.
  • Pharmaceutical Utility: Pelletierine () and 2-(Methylamino)-1-(3-methylphenyl)propan-1-one () demonstrate the role of ketones in bioactive molecules. The target compound’s hydroxypropylamino group could modulate bioavailability or metabolic pathways, as seen in conjugated metabolites like p-hydroxyamphetamine ().
  • Material Science: The hydrochloride derivative in highlights how ketone-amine hybrids can enhance polymer properties. This compound may similarly contribute to advanced materials via its dual functional groups .

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